molecular formula C11H16N4O6S B11307420 Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate

Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B11307420
M. Wt: 332.34 g/mol
InChI Key: PRTSHGZOJXJPQQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method involves the alkylation of a pyrimidine derivative with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction conditions are usually mild, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The sulfonyl and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like ethanol or dimethylformamide and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei . This inhibition disrupts the folate pathway, which is essential for the parasite’s growth and survival.

Comparison with Similar Compounds

Ethyl 4-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate can be compared with other pyrimidine derivatives and sulfonyl-containing compounds. Similar compounds include:

Properties

IUPAC Name

ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O6S/c1-2-21-11(18)14-3-5-15(6-4-14)22(19,20)8-7-12-10(17)13-9(8)16/h7H,2-6H2,1H3,(H2,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTSHGZOJXJPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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